molecular formula C13H5N5O11 B14681370 2,2',4,4',6-Pentanitrobenzophenone CAS No. 32255-35-9

2,2',4,4',6-Pentanitrobenzophenone

Cat. No.: B14681370
CAS No.: 32255-35-9
M. Wt: 407.21 g/mol
InChI Key: SZWQTMLLIXBBNS-UHFFFAOYSA-N
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Description

2,2’,4,4’,6-Pentanitrobenzophenone: is an organic compound with the molecular formula C₁₃H₅N₅O₁₁ and a molecular weight of 407.2057 g/mol . It is a highly nitrated derivative of benzophenone, characterized by the presence of five nitro groups attached to the benzene rings. This compound is known for its high thermal stability and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2’,4,4’,6-Pentanitrobenzophenone typically involves the nitration of benzophenone derivatives. One common method is the nitration of 2,2’,4,4’-tetranitrobenzophenone using a mixture of concentrated nitric acid and sulfuric acid at low temperatures . The reaction conditions must be carefully controlled to avoid over-nitration and decomposition of the product.

Industrial Production Methods: Industrial production of 2,2’,4,4’,6-Pentanitrobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The product is then purified through recrystallization or other suitable methods to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,2’,4,4’,6-Pentanitrobenzophenone undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Sodium methoxide in methanol or other nucleophiles under basic conditions.

Major Products Formed:

    Reduction: 2,2’,4,4’,6-Pentamino-benzophenone.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’,4,4’,6-Pentanitrobenzophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’,4,4’,6-Pentanitrobenzophenone involves its interaction with molecular targets through its nitro groups. These nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and the modulation of enzyme activities.

Comparison with Similar Compounds

Uniqueness: 2,2’,4,4’,6-Pentanitrobenzophenone is unique due to its high degree of nitration, which imparts distinct chemical reactivity and thermal stability. This makes it particularly valuable in applications requiring high-energy materials and in research focused on nitrated aromatic compounds.

Properties

CAS No.

32255-35-9

Molecular Formula

C13H5N5O11

Molecular Weight

407.21 g/mol

IUPAC Name

(2,4-dinitrophenyl)-(2,4,6-trinitrophenyl)methanone

InChI

InChI=1S/C13H5N5O11/c19-13(8-2-1-6(14(20)21)3-9(8)16(24)25)12-10(17(26)27)4-7(15(22)23)5-11(12)18(28)29/h1-5H

InChI Key

SZWQTMLLIXBBNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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